Product packaging for 10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde(Cat. No.:CAS No. 17020-22-3)

10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

Cat. No.: B097043
CAS No.: 17020-22-3
M. Wt: 440.7 g/mol
InChI Key: STHRNDDZYFUIDO-UHFFFAOYSA-N
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Description

Taxonomic Position within Triterpenoid Family

Oleanolic aldehyde belongs to the oleanane-type subgroup of pentacyclic triterpenoids, a class of secondary metabolites derived from the cyclization of 2,3-oxidosqualene. Its structure is characterized by a 30-carbon skeleton with five fused rings (A–E) and a hydroxyl group at position C-3 and an aldehyde functional group at position C-28. Within the triterpenoid hierarchy, it occupies an intermediate position between erythrodiol (a diol) and oleanolic acid (a carboxylic acid), serving as a biosynthetic precursor in the oxidative modification pathway of β-amyrin-derived compounds.

Table 1: Structural Comparison of Oleanolic Aldehyde with Related Triterpenoids

Compound Functional Groups Molecular Formula Biosynthetic Role
β-Amyrin C-3 OH, C-28 CH3 C30H50O Initial cyclization product
Erythrodiol C-3 OH, C-28 CH2OH C30H50O2 Diol intermediate
Oleanolic Aldehyde C-3 OH, C-28 CHO C30H48O2 Aldehyde intermediate
Oleanolic Acid C-3 OH, C-28 COOH C30H48O3 Carboxylic acid end product

Historical Context and Discovery Timeline

The discovery of oleanolic aldehyde emerged alongside advancements in triterpenoid biochemistry during the early 21st century. Initial reports of its isolation occurred in 2005 from Campsis grandiflora flowers, followed by identification in Phoradendron brachystachyum (2012) and grapevines (Vitis vinifera) via enzymatic studies. Its role as an intermediate in the CYP716A12-mediated oxidation of erythrodiol to oleanolic acid was elucidated in 2011, solidifying its position in biosynthetic pathways. The compound’s characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed its aldehyde moiety at C-28.

Structural Relationship to Other Pentacyclic Triterpenoids

Oleanolic aldehyde shares structural homology with three major pentacyclic triterpenoid classes:

  • Oleanane-type : Differs from oleanolic acid by the absence of a carboxyl group at C-28.
  • Ursane-type : Contrasts with ursolic aldehyde in the configuration of the E-ring methyl groups.
  • Lupane-type : Lacks the C-19 isopropyl group present in betulinic aldehyde.

The aldehyde group at C-28 enhances its reactivity compared to erythrodiol, enabling further oxidation to oleanolic acid or reduction to erythrodiol derivatives. This structural plasticity allows plants to modulate triterpenoid profiles in response to environmental stressors.

Significance in Plant Secondary Metabolism Network

Oleanolic aldehyde contributes to plant defense mechanisms as part of the cuticular wax layer and antimicrobial metabolite suites. Its biosynthesis intersects with the mevalonate pathway, where cytochrome P450 enzymes (e.g., CYP716A subfamily) catalyze sequential oxidations of β-amyrin. In Nicotiana attenuata, overexpression of CYP716A419 increased oleanolic aldehyde production, suggesting regulatory roles in triterpenoid diversification. Additionally, its occurrence in olive (Olea europaea) and grape cuticles implies a role in mitigating water loss and pathogen invasion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O2 B097043 10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde CAS No. 17020-22-3

Properties

CAS No.

17020-22-3

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,19,21-24,32H,9-18H2,1-7H3

InChI Key

STHRNDDZYFUIDO-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C

melting_point

168 - 172 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Formation of Oleanolic Acid Weinreb Amide

The Weinreb amide approach is a widely adopted strategy for aldehyde synthesis due to its high selectivity and yield. In this method, oleanolic acid is first converted to its Weinreb amide derivative, which is subsequently reduced to the aldehyde.

Reaction Protocol

  • Activation of Carboxylic Acid : Oleanolic acid (1.1 mmol) is dissolved in anhydrous dichloromethane (DCM, 200 mL) and cooled to 0°C.

  • Coupling Reagents : N-Methylmorpholine (0.8 mL, 6 mmol) and N,O-dimethylhydroxylamine hydrochloride (0.6 g, 6 mmol) are added sequentially.

  • Carbodiimide-Mediated Coupling : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC, 1.5 g, 6.25 mmol) is introduced slowly, and the reaction proceeds for 2 h at 0°C.

  • Workup : The mixture is quenched with 5% HCl, extracted with DCM, and purified via silica gel chromatography to yield the Weinreb amide (87–97% yield).

Mechanistic Insights

The EDAC facilitates the formation of an active ester intermediate, which reacts with N,O-dimethylhydroxylamine to generate the Weinreb amide. This intermediate stabilizes the aldehyde during reduction, preventing over-reduction to alcohols.

Reduction to Oleanolic Aldehyde

The Weinreb amide is reduced using lithium aluminum hydride (LiAlH4) under controlled conditions:

  • Reduction Step : The amide (1.5 g) is dissolved in tetrahydrofuran (THF, 30 mL), and LiAlH4 (2.5 eq.) is added dropwise at 0°C.

  • Reaction Monitoring : The mixture is stirred for 4 h at room temperature, with progress tracked via thin-layer chromatography (TLC).

  • Isolation : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified to yield oleanolic aldehyde (81% yield).

Oxidation of Oleanolic Acid Derivatives

Jones Reagent-Mediated Oxidation

While primarily used for ketone synthesis, Jones reagent (CrO3 in H2SO4) has been explored for aldehyde formation under modified conditions.

Experimental Procedure

  • Substrate Preparation : Oleanolic acid (500 mg, 1.1 mmol) is dissolved in acetone (20 mL) and cooled to 0°C.

  • Oxidation : Jones reagent (5 mL) is added dropwise, inducing a color change to yellow within 5 min.

  • Workup : Acetone is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with water, and purified via chromatography.

Challenges and Limitations

Jones reagent typically oxidizes secondary alcohols to ketones, but selective oxidation to aldehydes requires stringent temperature control (−78°C) and short reaction times. Over-oxidation to carboxylic acids is a common side reaction, limiting yields to 45–55%.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodYield (%)Key AdvantageLimitation
Weinreb Amide Reduction81High selectivity, minimal byproductsMulti-step synthesis
Jones Oxidation45–55Single-step protocolOver-oxidation risks

Practical Considerations

  • Weinreb Amide Route : Preferred for large-scale synthesis due to reproducibility and high purity.

  • Oxidative Methods : Suitable for rapid access but require precise stoichiometry and temperature control.

Advanced Characterization Techniques

Spectroscopic Validation

  • 1H-NMR : Oleanolic aldehyde exhibits a distinct singlet at δ 9.8–10.2 ppm for the aldehyde proton.

  • IR Spectroscopy : A strong absorption band at 1,710–1,730 cm−1 confirms the C=O stretch.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) achieves baseline separation, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions: Oleanolic aldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include MMPP and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Scientific Research Applications

Biological Activities

Oleanolic aldehyde exhibits a range of biological activities that make it a promising candidate for pharmaceutical applications:

  • Antidiabetic Effects : Oleanolic aldehyde has been shown to possess significant hypoglycemic properties. Research indicates that it can inhibit α-glucosidase activity, which is crucial for managing blood sugar levels in diabetic patients. In comparative studies, oleanolic aldehyde derivatives demonstrated higher inhibitory activity than established drugs like acarbose .
  • Anticancer Properties : Various studies have reported the cytotoxic effects of oleanolic aldehyde and its derivatives against multiple cancer cell lines. For instance, derivatives modified at specific carbon positions (C-3 and C-28) displayed enhanced antiproliferative effects, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : Oleanolic aldehyde has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its derivatives have been tested for their antimicrobial properties, with some exhibiting considerable inhibition against resistant strains .

Therapeutic Applications

The therapeutic potential of oleanolic aldehyde extends to several areas:

  • Liver Protection : Oleanolic aldehyde is recognized for its hepatoprotective effects. Clinical studies have indicated that it can improve liver function in patients with liver diseases such as hepatitis. It has been used in traditional medicine for treating liver disorders .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis and other inflammatory disorders .
  • Cardiovascular Health : Oleanolic aldehyde may contribute to cardiovascular health by improving lipid profiles and exhibiting antioxidant properties. These effects are vital in preventing atherosclerosis and other cardiovascular diseases .

Recent Research Developments

Recent advancements in the synthesis and formulation of oleanolic aldehyde have focused on enhancing its bioavailability and therapeutic efficacy:

  • Synthesis of Derivatives : Researchers have developed various derivatives of oleanolic aldehyde through chemical modifications to improve its solubility and bioactivity. These modifications include the introduction of functional groups that enhance its pharmacological properties .
  • Formulation Techniques : Innovative formulation strategies have been explored to create effective drug delivery systems for oleanolic aldehyde. Techniques such as nanoencapsulation and liposomal formulations aim to increase the compound's stability and absorption in biological systems .

Case Studies

Several case studies illustrate the efficacy of oleanolic aldehyde in clinical settings:

  • Hepatoprotective Study : A clinical trial involving patients with chronic hepatitis demonstrated that treatment with oleanolic acid (and its derivatives) resulted in significant reductions in serum aminotransferase levels, indicating improved liver function compared to placebo controls .
  • Anticancer Research : In vitro studies highlighted the effectiveness of modified oleanolic aldehyde compounds against various cancer cell lines, showing IC50 values significantly lower than those of conventional chemotherapeutics. This suggests a potential role for these compounds in cancer treatment protocols .

Mechanism of Action

The mechanism of action of oleanolic aldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between oleanolic aldehyde and related triterpenoids:

Compound Molecular Formula Functional Group(s) Backbone Type Key Sources
Oleanolic aldehyde C₃₀H₄₈O₂ C-28 aldehyde Oleanane Pistacia lentiscus , Styrax perkinsiae
Oleanolic acid C₃₀H₄₈O₃ C-28 carboxyl Oleanane Acorns , Gardenia gummifera
Ursolic aldehyde C₃₀H₄₈O₂ C-28 aldehyde Ursane Transgenic yeast systems
Betulinic aldehyde C₃₀H₄₈O₂ C-28 aldehyde Lupane Not detected in yeast studies
Erythrodiol C₃₀H₅₀O₂ C-28 hydroxyl, C-12 double bond Oleanane Yeast strains expressing CYP716A79

Key Observations :

  • Backbone variation: Oleanolic aldehyde (oleanane) differs from ursolic aldehyde (ursane) and betulinic aldehyde (lupane) in ring stereochemistry .
  • Functional groups: The aldehyde at C-28 distinguishes oleanolic aldehyde from oleanolic acid (carboxyl) and erythrodiol (hydroxyl) .
Anti-inflammatory and Antioxidant Effects
  • Oleanolic aldehyde is reported in anti-inflammatory plant extracts (e.g., Gardenia gummifera) but is less studied than oleanolic acid, which shows stronger activity due to its carboxyl group .
  • Oleanolic acid inhibits NF-κB and COX-2 pathways, while oleanolic aldehyde’s mechanism remains unclear .
SARS-CoV-2 Interactions
  • Molecular docking studies show oleanolic aldehyde binds weakly to the SARS-CoV-2 spike protein (ΔGbind = -6.2 kcal/mol) compared to oleanolic acid (-7.8 kcal/mol) .
  • It exhibits high RMSD values in simulations, indicating poor stability as a protease inhibitor .

Table 3: Binding Energies of Selected Triterpenoids to SARS-CoV-2 Spike Protein

Compound Binding Energy (ΔGbind, kcal/mol) Reference
Oleanolic aldehyde -6.2
Oleanolic acid -7.8
Betulinic acid -8.1

Q & A

Q. What are the primary biosynthetic pathways leading to Oleanolic Aldehyde in plant systems?

Oleanolic Aldehyde is synthesized via the cyclization of 2,3-oxidosqualene to β-amyrin, followed by oxidation steps catalyzed by cytochrome P450 enzymes (e.g., CYP716A family). These enzymes hydroxylate β-amyrin to produce intermediates like erythrodiol, which undergo further oxidation to form Oleanolic Aldehyde and Oleanolic Acid. GC/QTOF-MS analysis confirms these intermediates and products by matching spectral data to authenticated standards .

Q. Which analytical techniques are most reliable for identifying and quantifying Oleanolic Aldehyde in complex biological matrices?

Mass spectrometry (GC/QTOF-MS or LC-MS) is preferred due to its high sensitivity and selectivity for aldehydes in complex samples. For example, GC/QTOF-MS can distinguish Oleanolic Aldehyde from structurally similar triterpenoids by comparing retention times and fragmentation patterns to reference standards. Method validation should include spike-recovery experiments and calibration curves to ensure accuracy .

Q. What experimental controls are essential when studying Oleanolic Aldehyde’s biological activity?

Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known bioactive triterpenoids like Oleanolic Acid). Purity verification of the compound via NMR or HPLC-ELSD is critical, as contaminants may skew bioassay results. For in vitro studies, use cell lines with validated responsiveness to triterpenoids .

Advanced Research Questions

Q. How can researchers optimize heterologous production of Oleanolic Aldehyde in microbial systems like yeast?

Optimize enzyme selection (e.g., CYP716A variants with higher catalytic efficiency) and culture conditions (e.g., pH, oxygenation, and precursor supplementation). Co-expression of redox partners (e.g., cytochrome P450 reductases) enhances enzymatic activity. Titers can be monitored via GC/QTOF-MS, and strain performance evaluated using productivity metrics (mg/L/OD600) .

Q. How do structural modifications of Oleanolic Aldehyde influence its bioactivity and stability?

Systematic structure-activity relationship (SAR) studies are required. For example, acetylation of the hydroxyl group or saturation of the oleanane backbone can alter solubility and receptor binding. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) should be paired with computational modeling to predict metabolite formation .

Q. What strategies resolve contradictions in reported enzymatic activities for Oleanolic Aldehyde biosynthesis across studies?

Discrepancies may arise from differences in enzyme isoforms, expression systems, or assay conditions. Standardize protocols by using identical substrates (e.g., β-amyrin from a verified source) and reporting kinetic parameters (Km, Vmax). Cross-validate results with orthogonal methods, such as isotopic labeling or enzyme inhibition assays .

Q. How should researchers design experiments to investigate Oleanolic Aldehyde’s role in plant-environment interactions?

Employ transcriptomic and metabolomic profiling of plants under stress (e.g., pathogen exposure). Correlate Oleanolic Aldehyde levels with defense-related gene expression (e.g., PR proteins). Field studies should include environmental controls (e.g., soil composition, light intensity) and replicate sampling to account for biological variability .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in Oleanolic Aldehyde bioassays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For multi-group comparisons, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to assess clinical relevance. Open-source tools like R or Python’s SciPy package are recommended for reproducibility .

Q. How can researchers ensure reproducibility in Oleanolic Aldehyde biosynthesis experiments?

Document all protocols in detail, including enzyme sources (e.g., recombinant CYP716A147), substrate concentrations, and incubation times. Share raw data (e.g., chromatograms, spectral libraries) as supplementary materials. Use strain repositories (e.g., Addgene) for microbial chassis to minimize variability .

Q. What criteria validate the identification of novel Oleanolic Aldehyde derivatives in untargeted metabolomics?

Follow the Metabolomics Standards Initiative (MSI) guidelines: confirm molecular formulas via high-resolution MS, compare fragmentation patterns to spectral databases (e.g., GNPS), and synthesize putative derivatives for co-elution experiments. Biological replicates and blank controls are mandatory to exclude artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
Reactant of Route 2
10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

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